2-{4-[(7-fluoro-2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}-6-methylpyridine-3-carbonitrile
CAS No.: 2549037-22-9
Cat. No.: VC11854179
Molecular Formula: C22H22FN5O
Molecular Weight: 391.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2549037-22-9 |
|---|---|
| Molecular Formula | C22H22FN5O |
| Molecular Weight | 391.4 g/mol |
| IUPAC Name | 2-[4-[(7-fluoro-2-methyl-4-oxoquinazolin-3-yl)methyl]piperidin-1-yl]-6-methylpyridine-3-carbonitrile |
| Standard InChI | InChI=1S/C22H22FN5O/c1-14-3-4-17(12-24)21(25-14)27-9-7-16(8-10-27)13-28-15(2)26-20-11-18(23)5-6-19(20)22(28)29/h3-6,11,16H,7-10,13H2,1-2H3 |
| Standard InChI Key | KEGXAGKARMPXPH-UHFFFAOYSA-N |
| SMILES | CC1=NC(=C(C=C1)C#N)N2CCC(CC2)CN3C(=NC4=C(C3=O)C=CC(=C4)F)C |
| Canonical SMILES | CC1=NC(=C(C=C1)C#N)N2CCC(CC2)CN3C(=NC4=C(C3=O)C=CC(=C4)F)C |
Introduction
Chemical Structure and Properties
The compound’s molecular formula is C₂₂H₂₂FN₅O, with a molecular weight of 391.4 g/mol. Key structural features include:
-
Quinazolinone core: A 7-fluoro-2-methyl-4-oxo-3,4-dihydroquinazoline scaffold, which is critical for target binding .
-
Piperidine linker: A 4-methylpiperidinyl group that enhances solubility and modulates pharmacokinetics.
-
Pyridine substituent: A 6-methylpyridine-3-carbonitrile group contributing to electronic interactions with biological targets.
Table 1: Molecular and Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₂H₂₂FN₅O |
| Molecular Weight | 391.4 g/mol |
| IUPAC Name | 2-[4-[(7-Fluoro-2-methyl-4-oxoquinazolin-3-yl)methyl]piperidin-1-yl]-6-methylpyridine-3-carbonitrile |
| Canonical SMILES | CC1=NC(=C(C=C1)C#N)N2CCC(CC2)CN3C(=NC4=C(C3=O)C=CC(=C4)F)C |
| Topological Polar Surface Area | 76.8 Ų |
Synthesis and Optimization
While detailed synthetic protocols are proprietary, general strategies involve:
-
Quinazolinone formation: Condensation of 7-fluoro-2-methylanthranilic acid with cyanogen bromide to yield the 3,4-dihydroquinazolin-4-one core .
-
Piperidine functionalization: Alkylation of 4-methylpiperidine with a bromomethyl intermediate derived from the quinazolinone core.
-
Pyridine coupling: Nucleophilic substitution of the piperidine nitrogen with 6-methyl-3-cyanopyridine under basic conditions.
Microwave-assisted synthesis and catalytic hydrogenation have been proposed to enhance yield and purity .
Pharmacological Activities
Anticancer Activity
The compound demonstrates broad-spectrum antiproliferative activity against human cancer cell lines:
-
MCF-7 (breast cancer): IC₅₀ = 1.8 μM.
-
A549 (lung cancer): IC₅₀ = 2.3 μM.
-
SW-480 (colon cancer): IC₅₀ = 3.1 μM.
Mechanistically, it inhibits epidermal growth factor receptor (EGFR) and phosphoinositide 3-kinase (PI3K), disrupting downstream signaling pathways like AKT/mTOR . Molecular docking studies suggest the quinazolinone core forms hydrogen bonds with Thr 766 and Leu 820 in EGFR’s ATP-binding pocket .
Antimicrobial Activity
Preliminary assays indicate moderate activity against:
-
Staphylococcus aureus: MIC = 32 μg/mL.
-
Escherichia coli: MIC = 64 μg/mL.
The cyano group enhances membrane permeability, while the fluorine atom improves target selectivity .
Structure-Activity Relationship (SAR)
Key structural determinants of activity include:
-
Fluorine at C7: Enhances metabolic stability and binding affinity to hydrophobic kinase pockets .
-
Methyl group at C2: Reduces steric hindrance, improving quinazolinone-planarity for π-π stacking .
-
Piperidine linker: Optimizes solubility and bioavailability by balancing lipophilicity (LogP = 3.2).
Table 2: Impact of Substituents on Activity
| Substituent | Effect on IC₅₀ (MCF-7) |
|---|---|
| 7-Fluoro | 2.1 μM → 1.8 μM (14% improvement) |
| 2-Methyl | 3.5 μM → 1.8 μM (49% improvement) |
| Piperidine removal | Loss of activity (>50 μM) |
Analytical Characterization
Standard protocols for quality control include:
-
HPLC: Purity >98% (C18 column, acetonitrile/water gradient).
-
NMR: ¹H NMR (400 MHz, DMSO-d₆) δ 8.21 (s, 1H, quinazolinone-H), 7.89 (d, 1H, pyridine-H).
-
Mass Spectrometry: ESI-MS m/z 392.1 [M+H]⁺.
Future Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume